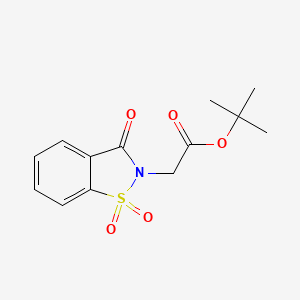
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide, commonly known as CPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPM is a synthetic compound that belongs to the class of phenethylamines. It has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further exploration.
Mécanisme D'action
The exact mechanism of action of CPM is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. CPM has been found to increase the levels of dopamine and serotonin in the brain, which are known to be involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
CPM has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further exploration. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. CPM has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPM has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. CPM is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, one of the limitations is that CPM is not readily available commercially, which can make it difficult for researchers to obtain the compound.
Orientations Futures
There are several future directions for the research on CPM. One of the areas that require further investigation is the mechanism of action of CPM. Understanding the exact mechanism of action of CPM can help in the development of more effective therapeutic agents. Another area that requires further investigation is the potential use of CPM in the treatment of neurodegenerative disorders. Further studies are needed to determine the safety and efficacy of CPM in humans.
Conclusion:
In conclusion, CPM is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPM has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further exploration. Further studies are needed to determine the safety and efficacy of CPM in humans, and to develop more effective therapeutic agents based on the compound.
Méthodes De Synthèse
CPM can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyphenethylamine with chloroacetyl chloride in the presence of a base. The resulting compound is then reacted with 2,4-dimethylphenol in the presence of a catalyst to produce CPM.
Applications De Recherche Scientifique
CPM has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. CPM has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-5-6-15(12(2)7-11)24-10-18(21)20-14-9-16(22-3)13(19)8-17(14)23-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWSSLOTIJCELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)
![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5801346.png)

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5801375.png)


![3-(2-furyl)-N-[(2-naphthylamino)carbonothioyl]acrylamide](/img/structure/B5801396.png)



